molecular formula C11H13ClTi B15186123 Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) CAS No. 1278-83-7

Chlorodi(pi-cyclopentadienyl)methyltitanium(IV)

Cat. No.: B15186123
CAS No.: 1278-83-7
M. Wt: 228.54 g/mol
InChI Key: ATRSDJORNOLYAH-UHFFFAOYSA-M
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Description

Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) is an organometallic compound that belongs to the class of metallocenes. It features a titanium center coordinated to two cyclopentadienyl ligands, a chlorine atom, and a methyl group. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst and reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) typically involves the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide, followed by the introduction of a methyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The general reaction scheme is as follows:

TiCl4+2CpMgBrCp2TiCl2+2MgBrCl\text{TiCl}_4 + 2 \text{CpMgBr} \rightarrow \text{Cp}_2\text{TiCl}_2 + 2 \text{MgBrCl} TiCl4​+2CpMgBr→Cp2​TiCl2​+2MgBrCl

Cp2TiCl2+CH3MgBrCp2TiCl(CH3)+MgBrCl\text{Cp}_2\text{TiCl}_2 + \text{CH}_3\text{MgBr} \rightarrow \text{Cp}_2\text{TiCl}(\text{CH}_3) + \text{MgBrCl} Cp2​TiCl2​+CH3​MgBr→Cp2​TiCl(CH3​)+MgBrCl

Industrial Production Methods

Industrial production of Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of titanium.

    Reduction: It can be reduced to lower oxidation states, often involving the loss of the chlorine ligand.

    Substitution: The chlorine and methyl ligands can be substituted by other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, Grignard reagents, and organolithium compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of organotitanium compounds with different functional groups.

Scientific Research Applications

Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate C-H bond activation makes it valuable in organic synthesis.

    Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: The compound’s unique properties are being explored for use in targeted drug delivery systems and as a component in diagnostic imaging agents.

    Industry: It is used in the production of high-performance materials, including specialty polymers and advanced composites.

Mechanism of Action

The mechanism by which Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) exerts its effects involves the coordination of the titanium center to various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in a wide range of catalytic cycles. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Bis(cyclopentadienyl)titanium(IV) dichloride: Similar in structure but lacks the methyl group.

    Chlorodi(cyclopentadienyl)zirconium(IV): Similar structure with zirconium instead of titanium.

    Methylcyclopentadienyl manganese tricarbonyl: Contains a cyclopentadienyl ligand but with manganese as the central metal.

Uniqueness

Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) is unique due to its specific combination of ligands and the titanium center. This combination provides a balance of stability and reactivity, making it particularly effective in catalytic applications. Its ability to undergo a wide range of chemical transformations also sets it apart from similar compounds.

Properties

CAS No.

1278-83-7

Molecular Formula

C11H13ClTi

Molecular Weight

228.54 g/mol

IUPAC Name

carbanide;chlorotitanium(3+);cyclopenta-1,3-diene

InChI

InChI=1S/2C5H5.CH3.ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;1H3;1H;/q3*-1;;+4/p-1

InChI Key

ATRSDJORNOLYAH-UHFFFAOYSA-M

Canonical SMILES

[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Ti+3]

Origin of Product

United States

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